Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)-
Description
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C10H15NO2S, and it has a molecular weight of 213.297 g/mol . It is commonly used as a plasticizer in the production of nylon, polycarbonates, and other polymer products .
Properties
IUPAC Name |
N-butyl-4-tert-butylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-5-6-11-15-18(16,17)13-9-7-12(8-10-13)14(2,3)4/h7-10,15H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBOJGPCZVQIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367510 | |
| Record name | Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-48-5 | |
| Record name | Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- typically involves the reaction of benzenesulfonyl chloride with N-butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, its inhibition of carbonic anhydrase IX leads to a disruption in the pH regulation within tumor cells, ultimately inhibiting their growth and proliferation . The compound’s ability to interfere with bacterial growth is attributed to its inhibition of bacterial carbonic anhydrases, which are essential for bacterial metabolism .
Comparison with Similar Compounds
Benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- can be compared with other similar compounds such as:
N-tert-butyl-benzenesulfonamide: Similar in structure but with a tert-butyl group instead of a butyl group.
N-ethylbenzenesulfonamide: Contains an ethyl group instead of a butyl group.
Benzenesulfonamide: The parent compound without any alkyl substitution.
The uniqueness of benzenesulfonamide, N-butyl-4-(1,1-dimethylethyl)- lies in its specific alkyl substitution, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
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